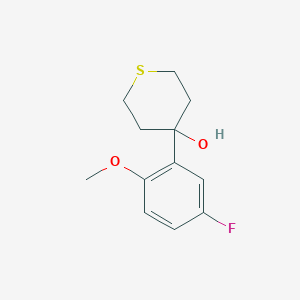

4-(5-Fluoro-2-methoxyphenyl)thian-4-ol

Description

4-(5-Fluoro-2-methoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thian ring (C₅H₉S) substituted at the 4-position with a hydroxyl (-OH) group and a 5-fluoro-2-methoxyphenyl aromatic moiety.

Properties

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2S/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZUPEFFVXWNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity. For instance, one common method involves the use of halogenated hydrocarbons and a manganese catalyst under mechanical grinding conditions .

Industrial Production Methods: In industrial settings, the production of compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” is scaled up using advanced techniques to meet the demand for high-quality material. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.

Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenated hydrocarbons and metal catalysts are typical reagents for substitution reactions.

Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.

Scientific Research Applications

Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other complex molecules and materials.

Biology: The compound plays a role in studying biological pathways and mechanisms.

Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.

Mechanism of Action

The mechanism by which compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. Detailed studies on its mechanism of action reveal its potential to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (5)

- Structure: Contains a thiazolidinone core with dual methoxyphenyl hydrazone substituents and a 4-hydroxyphenyl group .

- Key Differences: Unlike the thian ring in the target compound, this molecule features a five-membered thiazolidinone ring. The presence of hydrazone linkages may enhance π-π stacking interactions, while the hydroxyl group could improve aqueous solubility.

- Synthesis : Prepared via reflux with DMF/acetic acid, suggesting similar polar aprotic solvents might be used for synthesizing the target compound .

2-Fluoro-5-(4-fluorophenyl)pyridine (I)

- Structure : Pyridine ring with fluorine substituents at the 2- and 4-positions .

- Key Differences: The aromatic pyridine core lacks the thian ring’s sulfur atom and hydroxyl group.

5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol

- Structure : Triazole ring with methoxybenzyl and methoxyphenyl substituents and a hydroxyl group .

- Key Similarities : The hydroxyl group and methoxy substituents mirror the target compound’s functional groups, likely promoting hydrogen bonding and influencing crystallinity. X-ray data (R factor = 0.037) indicate a stable crystal lattice, suggesting analogous structural rigidity in the target compound .

4-{5-[2-(4-Fluorophenoxy)ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

- Structure: Thiazole-azepanol hybrid with a fluorophenoxyethyl chain .

- Key Differences: The thiazole ring and azepanol system contrast with the thian ring but share sulfur and hydroxyl motifs.

4-[(5-Fluoro-2-methoxyphenyl)sulfonyl]morpholine

- Structure : Morpholine ring (oxygen analog of thian) with a sulfonyl-linked 5-fluoro-2-methoxyphenyl group .

- Key Similarities : The 5-fluoro-2-methoxyphenyl moiety is identical to the target compound. Replacing sulfur with oxygen in the morpholine ring may reduce lipophilicity. Predicted properties (density = 1.349 g/cm³, boiling point = 433°C) suggest moderate thermal stability, which could extrapolate to the target compound .

Comparative Data Table

*Molecular weight calculated based on inferred formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.